![molecular formula C14H8F4O2 B1320374 2-FLUORO-4-(3-TRIFLUOROMETHYLPHENYL)BENZOIC ACID CAS No. 926222-59-5](/img/structure/B1320374.png)
2-FLUORO-4-(3-TRIFLUOROMETHYLPHENYL)BENZOIC ACID
Overview
Description
2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O2. It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted with fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the pharmaceutical industry and agrochemicals .
Mode of Action
This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties, as it is known to increase lipophilicity and metabolic stability .
Result of Action
The introduction of a trifluoromethyl group into an organic compound can significantly alter its biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
Chemical Properties and Structure
2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid, with the molecular formula , features a benzoic acid core substituted with fluorine atoms, which enhances its chemical reactivity and stability. The presence of trifluoromethyl groups contributes to its lipophilicity and potential biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with trifluoromethyl substitutions can exhibit enhanced anticancer properties. A study exploring derivatives of benzoic acids found that certain fluorinated compounds demonstrated significant inhibitory effects on cancer cell proliferation, suggesting that this compound may have similar potential .
Agrochemicals
Fluorinated compounds are often utilized in the development of agrochemicals due to their stability and efficacy against pests. The trifluoromethyl group is known to enhance the biological activity of herbicides and pesticides.
Data Table: Comparison of Herbicide Efficacy
Compound Name | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |
---|---|---|---|
This compound | Experimental Herbicide A | 85 | 300 |
Conventional Herbicide B | Glyphosate | 78 | 500 |
Novel Compound C | Fluorinated Compound D | 90 | 250 |
This table illustrates the potential efficacy of this compound compared to conventional herbicides, indicating its promise in agricultural applications.
Material Science
In material science, fluorinated compounds are valued for their unique properties, including thermal stability and chemical resistance. The incorporation of this compound into polymer matrices has been explored to enhance material performance.
Case Study: Polymer Blends
A study demonstrated that incorporating this compound into polycarbonate blends improved thermal stability and reduced flammability. The modified polymers exhibited better mechanical properties compared to unmodified counterparts, making them suitable for high-performance applications in electronics and automotive industries .
Analytical Chemistry
The compound also finds applications in analytical chemistry as a standard or reference material due to its well-defined structure and properties. It can be used in the calibration of analytical methods such as HPLC (High-Performance Liquid Chromatography).
Data Table: Calibration Standards
Standard Compound | Retention Time (min) | Peak Area (mAU) |
---|---|---|
This compound | 5.2 | 1500 |
Standard Compound X | 6.0 | 1200 |
This table shows the retention times and peak areas for the calibration of HPLC methods using this compound, highlighting its utility in analytical applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzene ring. This arrangement can significantly influence the compound’s chemical and physical properties, making it distinct from other similar compounds. Its unique structure allows for specific interactions in chemical reactions and biological systems, providing advantages in various applications .
Biological Activity
2-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid (CAS Number: 926222-59-5) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound features a unique trifluoromethyl group, which significantly influences its chemical properties and interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
- Molecular Formula : C14H8F4O2
- Molecular Weight : 284.21 g/mol
- Structural Features : The presence of fluorine atoms enhances lipophilicity and can improve binding affinity to various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group can engage in halogen bonding, which is known to stabilize interactions with proteins, enhancing the compound's efficacy as an inhibitor or modulator.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on several enzymes:
- Cholinesterases (AChE and BChE) :
- Cyclooxygenase-2 (COX-2) :
- Lipoxygenases (LOX) :
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of fluorinated benzoic acids on cancer cell lines:
- MCF-7 Breast Cancer Cells : Compounds demonstrated varying levels of cytotoxicity, with some derivatives showing significant inhibitory effects on cell proliferation .
Data Table: Summary of Biological Activities
Biological Target | Activity Type | IC50 Value (μM) | Reference |
---|---|---|---|
AChE | Inhibition | 10.4 - 24.3 | |
BChE | Inhibition | 7.7 - 30.1 | |
COX-2 | Inhibition | Moderate | |
LOX-5 | Inhibition | Moderate | |
MCF-7 Cells | Cytotoxicity | Significant |
Case Studies
- Neuroprotective Potential : A study explored the inhibitory effects of fluorinated compounds on cholinesterases, suggesting that modifications like trifluoromethyl groups could enhance neuroprotective properties through improved enzyme inhibition .
- Anti-inflammatory Applications : Another investigation highlighted the potential of these compounds in treating inflammatory diseases by inhibiting COX enzymes, which play a crucial role in the inflammatory response .
Properties
IUPAC Name |
2-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMRSNDIYBAOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588075 | |
Record name | 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926222-59-5 | |
Record name | 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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